molecular formula C14H12F3N3O2S B6626417 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide

3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6626417
M. Wt: 343.33 g/mol
InChI Key: BOLAJQFJTIEZED-UHFFFAOYSA-N
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Description

3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide: is a complex organic compound characterized by its unique structural features, including a cyano group, a cyclobutyl ring, and a trifluoromethyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-20(13(9-19)5-2-6-13)23(21,22)11-3-4-12(14(15,16)17)10(7-11)8-18/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLAJQFJTIEZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1(CCC1)C#N)S(=O)(=O)C2=CC(=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.

    Introduction of the Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano groups, leading to the formation of amides or carboxylic acids.

    Reduction: Reduction of the cyano groups can yield primary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for use in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzenesulfonamide: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.

    N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide: Lacks one cyano group, potentially altering its chemical behavior and applications.

Uniqueness

The presence of both cyano groups and the trifluoromethyl group in 3-cyano-N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide imparts unique electronic and steric properties, enhancing its utility in various applications. The combination of these functional groups can lead to improved stability, reactivity, and binding affinity compared to similar compounds.

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